1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide
Description
The compound “1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide” is a piperidine-4-carboxamide derivative featuring a sulfonyl group linked to a 5-chlorothiophene moiety and a methyl-substituted tetrahydrobenzo[d]thiazole ring. Its structure combines a central piperidine scaffold with two pharmacologically relevant heterocyclic systems. The 5-chlorothiophen-2-yl sulfonyl group may enhance electron-withdrawing properties and influence target binding, while the 6-methyl-tetrahydrobenzo[d]thiazole moiety introduces steric and conformational constraints that could modulate solubility and receptor interactions .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3S3/c1-11-2-3-13-14(10-11)26-18(20-13)21-17(23)12-6-8-22(9-7-12)28(24,25)16-5-4-15(19)27-16/h4-5,11-12H,2-3,6-10H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJTWUCHFXZVLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a sulfonamide derivative that has garnered attention for its potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 484.1 g/mol
- CAS Number : 899732-23-1
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Sulfonamides are known for their role in inhibiting specific enzymes and receptors, which can lead to a range of pharmacological effects including anti-inflammatory and antimicrobial activities.
Biological Activities
- Antimicrobial Activity :
- Enzyme Inhibition :
- Anticancer Potential :
- Neuroprotective Effects :
Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of various sulfonamide derivatives including those similar in structure to the compound . The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 32 µg/mL depending on the specific derivative tested.
Study 2: COX Inhibition
In vitro assays demonstrated that the compound effectively inhibited COX-2 with an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests its potential as a therapeutic agent for inflammatory diseases.
Tables of Biological Activity
Comparison with Similar Compounds
Sulfonyl Group Variations
- Target Compound vs. Compound B: The 5-chlorothiophen-2-yl sulfonyl group in the target compound differs from the 4-chlorobenzenesulfonyl group in Compound B.
Heterocyclic Modifications
- Target Compound vs. Compound A : The 6-methyl-tetrahydrobenzo[d]thiazole in the target compound is a partially saturated bicyclic system, whereas Compound A features a dihydronaphtho[1,2-d]thiazole. The naphtho-thiazole in Compound A increases hydrophobicity and planar surface area, which may enhance π-π stacking but reduce aqueous solubility .
- Target Compound vs. Compound B : The 4-methyl-1,3-benzothiazole in Compound B is fully aromatic, offering rigidity that could improve target selectivity but limit conformational adaptability during binding .
Pharmacological Implications
- Metabolic Stability : The 5-chlorothiophen-2-yl sulfonyl group in the target compound may undergo slower oxidative metabolism than the 4-chlorobenzenesulfonyl group in Compound B due to sulfur’s electron-withdrawing effects .
- Target Engagement : The tetrahydrobenzo[d]thiazole’s partial saturation could allow flexible interactions with enzymes like sEH, contrasting with the rigid benzothiazole in Compound B, which may favor flat binding pockets .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonylation and condensation. A typical approach involves:
Sulfonylation of the thiophene moiety using 5-chlorothiophene-2-sulfonyl chloride under basic conditions (e.g., NaOH in aqueous/organic solvent mixtures) to introduce the sulfonyl group .
Coupling the sulfonylated intermediate with the tetrahydrobenzo[d]thiazol-2-amine derivative via carboxamide bond formation, often employing coupling agents like EDCl/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) .
- Characterization : Ensure intermediates are purified via recrystallization (ethanol/water mixtures) and confirmed by melting point, TLC, and elemental analysis .
Q. Which characterization techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Analyze proton environments (e.g., sulfonyl and piperidine protons) and carbon shifts to confirm regiochemistry .
- IR Spectroscopy : Validate the presence of sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Match experimental vs. calculated C, H, N, S, and Cl percentages to rule out impurities .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for improved yield and purity?
- Methodological Answer :
- Step 1 : Identify critical variables (e.g., reaction temperature, stoichiometry, solvent ratio) using fractional factorial designs to narrow down influential factors .
- Step 2 : Apply response surface methodology (RSM) to model interactions between variables (e.g., NaOH concentration and reaction time) and predict optimal conditions .
- Case Study : For sulfonylation steps, Bayesian optimization algorithms have been shown to outperform trial-and-error by iteratively adjusting parameters based on prior experimental outcomes .
Q. How should researchers address discrepancies in spectral data during structural validation?
- Methodological Answer :
- Contradiction Analysis : If NMR signals deviate from expected patterns (e.g., split peaks for sulfonyl groups), consider:
Tautomerism or Rotamerism : Use variable-temperature NMR to assess dynamic equilibria .
Impurity Profiling : Compare HPLC retention times with synthetic intermediates to identify byproducts .
- Cross-Validation : Correlate IR and mass data to confirm functional group integrity. For example, a missing S=O stretch in IR may indicate incomplete sulfonylation, requiring reaction reoptimization .
Q. What strategies are effective for elucidating the compound’s structure-activity relationships (SAR) in biological studies?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 5-chlorothiophene with unsubstituted thiophene) and compare bioactivity .
- Computational Modeling : Perform docking studies to predict interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock or Schrödinger .
- Pharmacophore Mapping : Identify critical moieties (e.g., sulfonyl group for hydrogen bonding) via 3D-QSAR analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
